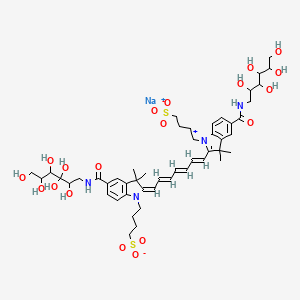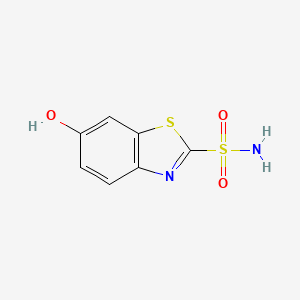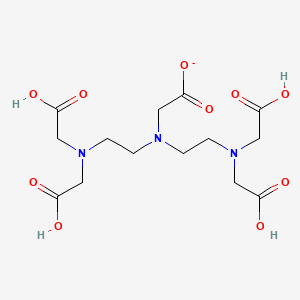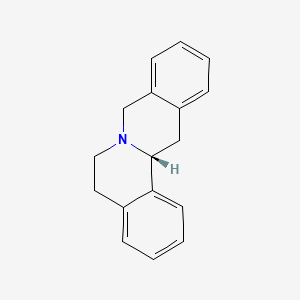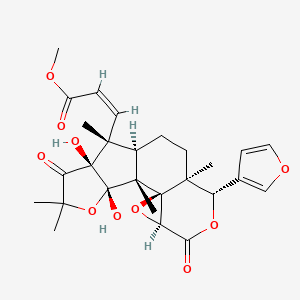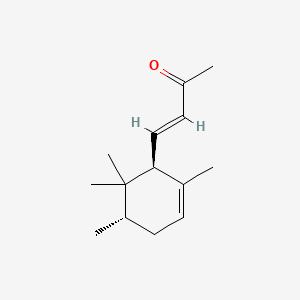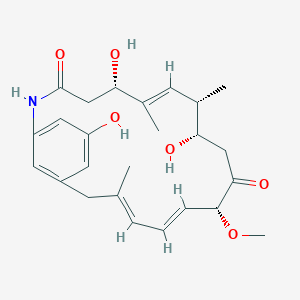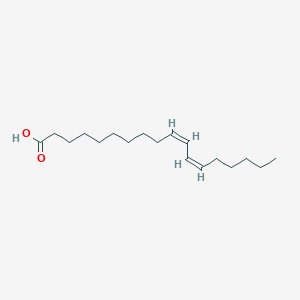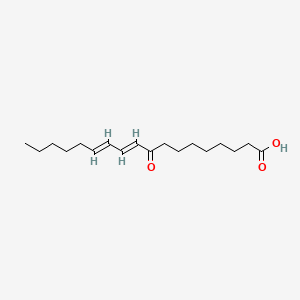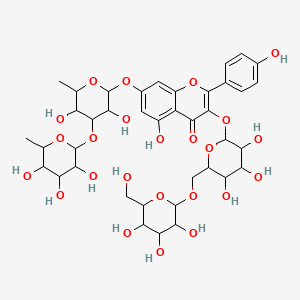
Melitin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melitin belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. Melitin is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, melitin is primarily located in the cytoplasm. Outside of the human body, melitin can be found in herbs and spices and pulses. This makes melitin a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
1. Membrane Activity and Biophysical Research
Melittin, a principal component of European honeybee venom, is known for its interaction with lipid bilayer membranes, where it adopts an amphipathic α-helical structure and disrupts permeability. This property has made melittin a key subject in biophysical studies of peptides and proteins in membranes, leading to a variety of potential applications in biology and medicine (Guha et al., 2021).
2. Anticancer Applications
Melittin has shown potential as an anticancer agent. It induces apoptosis in different cancer cell lines, including prostate cancer cells, and affects cell proliferation, angiogenesis, and tumor cell motility (Badawi, 2021). It has diverse functions in cancer therapy, such as altering the cell cycle and inducing both apoptotic and necrotic cell death in various tumor cells (Gajski & Garaj-vrhovac, 2013).
3. Nanotechnology in Cancer Therapy
Melittin-based nano-delivery systems have been developed for cancer therapy, addressing its inherent toxicity and hemolytic activity. Nanocarriers like liposomes and cationic polymers have been used for stable loading and targeted delivery (Wang et al., 2022).
4. Gene Therapy and Drug Delivery
Melittin's role in enhancing gene delivery and nanoparticle endosomal escape, while mitigating its cytotoxicity, has been a focus in developing therapeutic agents and nanomedicine applications (Paray et al., 2021). Its use in recombinant adenovirus vectors for targeting specific cancers, such as hepatocellular carcinoma, is being explored (Ling et al., 2005).
5. Immunomodulatory and Cardiovascular Effects
Melittin has been studied for its effects on the immune system and cardiovascular activities in insect models. It influences apoptosis in haemocytes and affects heart contractile activity, providing insights into its mechanism of action and potential applications (Lubawy et al., 2019).
6. Oxidative Stress and Apoptosis
Melittin's role in modulating oxidative stress and inducing apoptosis has been observed in various contexts, including lung injury treatment, suggesting its therapeutic potential beyond anticancer applications (El-Aarag et al., 2019).
Propiedades
Número CAS |
81944-31-2 |
|---|---|
Fórmula molecular |
C39H50O24 |
Peso molecular |
902.8 g/mol |
Nombre IUPAC |
7-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-21(43)26(48)30(52)37(56-11)62-34-22(44)12(2)57-39(32(34)54)58-15-7-16(42)20-17(8-15)59-33(13-3-5-14(41)6-4-13)35(25(20)47)63-38-31(53)28(50)24(46)19(61-38)10-55-36-29(51)27(49)23(45)18(9-40)60-36/h3-8,11-12,18-19,21-24,26-32,34,36-46,48-54H,9-10H2,1-2H3 |
Clave InChI |
OVHQWOXKMOVDJP-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O |
Otros números CAS |
81944-31-2 |
Sinónimos |
Brucella melitensis M antigen M antigen, Brucella melitensis melitin melitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



